
Spectroscopic Profile of Pseudosaccharin
Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Pseudosaccharin chloride

Cat. No.: B1345206 Get Quote

For researchers, scientists, and drug development professionals, this in-depth guide provides a

comprehensive overview of the spectroscopic data for Pseudosaccharin chloride (3-chloro-

1,2-benzisothiazole 1,1-dioxide), a key intermediate in chemical synthesis. This document

presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy,

and Mass Spectrometry (MS), alongside general experimental protocols for these analytical

techniques.

Chemical Structure and Properties
IUPAC Name: 3-chloro-1,2-benzothiazole 1,1-dioxide[1]

Synonyms: Pseudosaccharin chloride, 3-Chloro-psi-saccharin

CAS Number: 567-19-1

Molecular Formula: C₇H₄ClNO₂S[1]

Molecular Weight: 201.63 g/mol [1]

Spectroscopic Data
While comprehensive, publicly available spectra for Pseudosaccharin chloride are limited,

the following tables summarize the expected and reported spectroscopic characteristics based

on data for analogous compounds and general principles of spectroscopy.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For

Pseudosaccharin chloride, the aromatic protons and carbons will exhibit characteristic

chemical shifts.

Table 1: Predicted ¹H NMR Spectroscopic Data for Pseudosaccharin Chloride

Protons Chemical Shift (ppm) Multiplicity

Aromatic CH 7.8 - 8.2 Multiplet

Note: The aromatic protons on the benzene ring are expected to appear as a complex multiplet

in the downfield region due to the electron-withdrawing effects of the sulfonyl and chloro

groups.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Pseudosaccharin Chloride

Carbon Chemical Shift (ppm)

C=N-Cl ~150-160

Quaternary C (aromatic) ~125-140

Aromatic CH ~120-135

Note: The carbon atom attached to both the nitrogen and chlorine is expected to be the most

downfield. The other aromatic carbons will have distinct signals based on their electronic

environment.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

spectrum of Pseudosaccharin chloride is expected to be dominated by absorptions from the

aromatic ring and the sulfonyl group.

Table 3: Expected IR Absorption Bands for Pseudosaccharin Chloride
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Functional Group Wavenumber (cm⁻¹) Intensity

Aromatic C-H stretch 3100 - 3000 Medium

Aromatic C=C stretch 1600 - 1450 Medium to Strong

Asymmetric SO₂ stretch ~1350 Strong

Symmetric SO₂ stretch ~1180 Strong

C-Cl stretch 800 - 600 Medium

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For Pseudosaccharin chloride, the mass spectrum would show the molecular

ion peak and characteristic fragments.

Table 4: Predicted Mass Spectrometry Data for Pseudosaccharin Chloride

m/z Interpretation

201/203
Molecular ion peak [M]⁺ and [M+2]⁺ due to ³⁵Cl

and ³⁷Cl isotopes (approx. 3:1 ratio)

166 [M-Cl]⁺

138 [M-SO₂]⁺

102 [C₆H₄CN]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.

Specific parameters may need to be optimized for the instrument used.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of Pseudosaccharin chloride in a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
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Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Set the

spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence to obtain singlet peaks for each carbon. A larger number of scans will be required

due to the low natural abundance of ¹³C.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Reference the spectra to the residual solvent peak or an internal

standard (e.g., TMS).

IR Spectroscopy
Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of

Pseudosaccharin chloride with dry potassium bromide and pressing the mixture into a thin,

transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) setup, place a small

amount of the solid sample directly on the ATR crystal.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Data Processing: Perform a background subtraction using a spectrum of the empty sample

holder (or pure KBr pellet).

Mass Spectrometry
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

ionization method. For a volatile and thermally stable compound like Pseudosaccharin
chloride, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is

a common technique.

Instrumentation: Use a mass spectrometer capable of electron ionization and with a mass

analyzer that can resolve the isotopic pattern of chlorine (e.g., a quadrupole or time-of-flight

analyzer).
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GC Separation (for GC-MS): If using GC-MS, dissolve the sample in a volatile organic

solvent and inject it into the gas chromatograph. Use a suitable capillary column (e.g., a non-

polar column like DB-5) and a temperature program to separate the analyte from any

impurities.

Mass Analysis: Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 50-

300).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

Logical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a

synthesized chemical compound like Pseudosaccharin chloride.
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Caption: Workflow for Synthesis and Spectroscopic Characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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